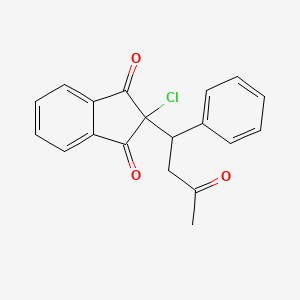
2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione
Overview
Description
2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione, also known as CI-994, is a synthetic histone deacetylase (HDAC) inhibitor. It has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which can result in changes in gene expression and cellular differentiation. Additionally, 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, it has been shown to increase the expression of tumor suppressor genes, such as p21 and p53. It has also been shown to decrease the expression of anti-apoptotic genes, such as Bcl-2. Physiologically, 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is important for the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione in lab experiments is its specificity for HDAC inhibition. This allows researchers to study the effects of HDAC inhibition without the potential confounding effects of other compounds. However, one limitation of using 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione is its relatively low potency compared to other HDAC inhibitors. This can make it more difficult to achieve the desired effects in lab experiments.
Future Directions
There are several future directions for research on 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione. One area of focus is the development of more potent HDAC inhibitors based on the structure of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione. Another area of focus is the use of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione and its potential applications in treating various diseases.
Scientific Research Applications
2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 2-chloro-2-(3-oxo-1-phenylbutyl)-1H-indene-1,3(2H)-dione has been studied for its potential use in treating neurodegenerative diseases, such as Huntington's disease and Alzheimer's disease.
properties
IUPAC Name |
2-chloro-2-(3-oxo-1-phenylbutyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO3/c1-12(21)11-16(13-7-3-2-4-8-13)19(20)17(22)14-9-5-6-10-15(14)18(19)23/h2-10,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRBRNJMOKYORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-(3-oxo-1-phenyl-butyl)-indan-1,3-dione | |
CAS RN |
42581-23-7 | |
| Record name | 2-CHLORO-2-(3-OXO-1-PHENYL-BUTYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




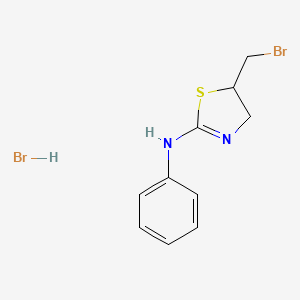
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3838059.png)

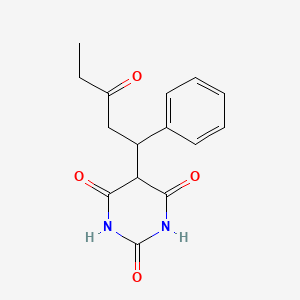
![5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3838083.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3838099.png)
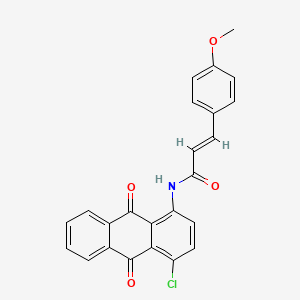
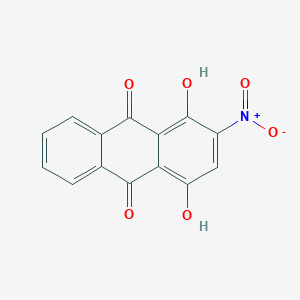

![1-(4-bromophenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3838120.png)
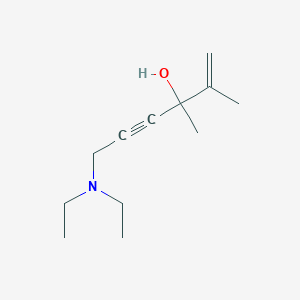
![3-[4-(dimethylamino)phenyl]-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838139.png)
![4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B3838150.png)